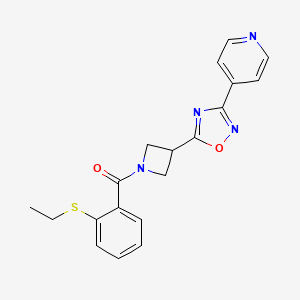

(2-(Ethylthio)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

The compound “(2-(Ethylthio)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a structurally complex molecule featuring a methanone core linked to two distinct moieties:

- A 2-(ethylthio)phenyl group: This aromatic ring incorporates an ethylthio (-S-C₂H₅) substituent, which may enhance lipophilicity and influence metabolic stability.

- A 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine group: The azetidine (4-membered nitrogen-containing ring) is substituted with a 1,2,4-oxadiazole ring, itself bearing a pyridin-4-yl group.

Properties

IUPAC Name |

(2-ethylsulfanylphenyl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-2-26-16-6-4-3-5-15(16)19(24)23-11-14(12-23)18-21-17(22-25-18)13-7-9-20-10-8-13/h3-10,14H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYRRTVANHGRDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-(Ethylthio)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula , with a molecular weight of 360.5 g/mol. Its structure features an ethylthio group attached to a phenyl ring and incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to the target molecule have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. Specifically, one study reported that certain oxadiazole derivatives showed IC50 values ranging from 10 to 100 µM against multiple cancer types .

Antimicrobial Activity

The oxadiazole moiety is also linked to antimicrobial properties. In studies evaluating similar compounds, notable antibacterial effects were observed against Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using the minimum inhibitory concentration (MIC) method, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are crucial in the inflammatory response. The target compound's structural features may enhance its interaction with these biological targets .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells through various pathways.

- Antioxidant Activity : The presence of sulfur in the ethylthio group may confer antioxidant properties, contributing to its protective effects against oxidative stress.

Case Studies

Several case studies have explored the biological activity of oxadiazole derivatives:

- Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The study found that modifications in the substituents significantly affected their potency .

- Antibacterial Evaluation : A comparative study assessed the antibacterial efficacy of various oxadiazole compounds against common pathogens. The results indicated that specific structural modifications enhanced antimicrobial activity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the oxadiazole ring and subsequent functionalization. For instance, derivatives of 1,3,4-oxadiazole have been synthesized through reactions involving thio compounds and various amines, showcasing the versatility of oxadiazole derivatives in medicinal chemistry . The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures and purity.

Antimicrobial Properties

Studies have shown that oxadiazole derivatives exhibit notable antimicrobial activity. For example, a series of oxadiazole-2(3H)-thione derivatives demonstrated effective antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis, while showing moderate activity against Gram-negative strains . The incorporation of ethylthio and pyridine moieties into the structure enhances the overall biological efficacy.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that certain derivatives possess significant cytotoxicity against human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in targeted cancer cells .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the pyridine ring is known to enhance binding affinity to certain receptors involved in tumor growth and proliferation. Additionally, the thioether group may contribute to increased lipophilicity, facilitating better membrane permeability and bioavailability .

Case Study 1: Antimicrobial Evaluation

In a recent study, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties using disc diffusion methods. The results indicated that compounds featuring the ethylthio group showed enhanced activity against both bacterial and fungal strains compared to their non-thio analogs .

Case Study 2: Anticancer Screening

Another investigation focused on the cytotoxicity profiles of newly synthesized compounds against various cancer cell lines. The study utilized the NCI-60 cell line screening method to assess the efficacy of these compounds. Results demonstrated that several derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethylthio Group

The ethylthio (–SCH₂CH₃) group undergoes nucleophilic substitution reactions. For example:

-

Reaction with amines : In ethanol under reflux, primary/secondary amines displace the ethyl group, forming thioether derivatives.

Yields: 60–75% (depending on steric hindrance). -

Halogenation : Treating with chlorine or bromine in CCl₄ produces sulfenyl halides (Ar–S–X), intermediates for further coupling.

Oxidation of the Ethylthio Group

The ethylthio group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions:

| Oxidizing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | 0°C, 2 hr | 85 |

| mCPBA | Sulfone | RT, 6 hr | 92 |

These oxidized derivatives show enhanced polarity and altered bioactivity.

Reactivity of the 1,2,4-Oxadiazole Ring

The oxadiazole ring participates in:

-

Electrophilic substitution : Nitration at the 3-position using HNO₃/H₂SO₄ yields nitro derivatives (used in further functionalization) .

-

Cycloaddition : Reacts with alkynes via [3+2] cycloaddition to form triazole hybrids under Cu(I) catalysis .

-

Hydrolysis : Under acidic conditions (HCl, 80°C), the oxadiazole ring opens to form α-amino amides .

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening:

-

Acid-catalyzed hydrolysis : In HCl/EtOH, the ring opens to form a linear amine derivative.

This reaction is critical for generating bioactive metabolites . -

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts.

Methanone Group Transformations

The ketone group (C=O) participates in:

-

Reduction : NaBH₄ in MeOH reduces it to a secondary alcohol (–CH(OH)–), altering solubility.

-

Condensation : Reacts with hydrazines to form hydrazones, useful in coordination chemistry.

Pyridinyl Group Reactivity

The pyridin-4-yl moiety undergoes:

-

Metal coordination : Binds to transition metals (e.g., Pd, Pt) via nitrogen lone pairs, forming complexes for catalysis.

-

Quaternization : Reacts with methyl iodide to form N-methylpyridinium salts, enhancing water solubility.

Stability Under Environmental Conditions

-

Photodegradation : UV light (λ = 254 nm) in MeOH induces cleavage of the ethylthio group (t₁/₂ = 4.2 hr).

-

Thermal stability : Decomposes at 220°C (TGA data), forming CO₂ and aromatic byproducts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs, such as the 1,2,4-oxadiazole core, azetidine/piperidine rings, and aryl substituents. Below is a comparative analysis using data inferred from the evidence and structural analogs:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations :

Ring Size and Stability :

- The target compound’s azetidine (4-membered ring) introduces higher ring strain compared to piperidine (6-membered) analogs . This may affect conformational flexibility and binding kinetics in biological targets.

- Azetidine’s smaller size could reduce metabolic degradation compared to bulkier rings, a hypothesis supported by trends in kinase inhibitor design.

Substituent Effects :

- The ethylthio group on the phenyl ring differentiates it from sulfonyl or methoxy substituents in analogs (e.g., ’s sulfonylphenyl derivatives) . Thioethers generally exhibit moderate lipophilicity, balancing membrane permeability and solubility.

- The pyridin-4-yl-oxadiazole motif is conserved across analogs, suggesting its role in target engagement (e.g., hydrogen bonding with kinases or proteases) .

Reactions involving α-halogenated ketones () may parallel steps in the target compound’s preparation, particularly in forming the methanone core .

Research Findings and Limitations

- Pharmacological Data: No direct activity data for the target compound are available in the provided evidence. Comparisons are inferred from structural analogs, such as antimicrobial oxadiazoles and kinase-targeting pyridinyl derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing (2-(Ethylthio)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, and how can yield be improved?

Methodological Answer: The synthesis of oxadiazole-containing compounds typically involves cyclization reactions between carboxylic acid derivatives and amidoximes. For this compound, a multi-step approach is recommended:

Azetidine Ring Formation : Use a [3+2] cycloaddition reaction between a nitrile oxide and an azetidine precursor under microwave-assisted conditions to enhance reaction efficiency .

Oxadiazole Synthesis : React 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid with thioethylphenol derivatives via coupling agents like HATU or EDCI, optimizing solvent polarity (e.g., DMF or THF) to minimize side products .

Yield Optimization : Employ a factorial design of experiments (DoE) to test variables such as temperature, catalyst loading, and reaction time. Response surface methodology (RSM) can identify optimal conditions .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy : Use - and -NMR to confirm the azetidine ring conformation, oxadiazole connectivity, and ethylthio group placement. Compare chemical shifts with PubChem data for analogous structures .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, focusing on the oxadiazole and pyridine moieties .

- X-ray Crystallography : If single crystals are obtainable, analyze the dihedral angles between the azetidine and oxadiazole rings to confirm stereochemical stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed across different assay conditions?

Methodological Answer: Bioactivity discrepancies often arise from variations in assay protocols. To address this:

- Standardize Assay Conditions : Use a common cell line (e.g., HEK-293) and control compounds to normalize results. Ensure consistent solvent (DMSO concentration ≤0.1%) and pH conditions .

- Mechanistic Profiling : Perform kinase inhibition assays or molecular docking studies to identify off-target interactions. Compare results with computational models (e.g., AutoDock Vina) to validate binding affinities .

- Meta-Analysis : Apply statistical tools like ANOVA to evaluate inter-lab variability, focusing on parameters such as IC values and dose-response curves .

Q. What experimental strategies are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer: Stability studies should simulate physiological environments:

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Oxidative Stress Testing : Expose the compound to hydrogen peroxide (1–5 mM) to assess susceptibility to radical-mediated breakdown. Use ESR spectroscopy to detect free radical intermediates .

- Metabolic Stability : Perform liver microsome assays (human or rodent) to evaluate CYP450-mediated metabolism. Quantify parent compound depletion over time using UPLC-QTOF .

Q. How can the environmental fate of this compound be modeled to assess ecological risks?

Methodological Answer: Environmental risk assessment requires multi-compartment modeling:

- Partition Coefficients : Determine log (octanol-water) and (soil-water) to predict bioaccumulation potential. Use shake-flask methods or computational tools like EPI Suite .

- Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions. Track degradation kinetics and identify photoproducts via tandem mass spectrometry .

- Ecotoxicology Assays : Test acute toxicity in Daphnia magna or Vibrio fischeri models. Correlate results with quantitative structure-activity relationship (QSAR) predictions to extrapolate risks .

Q. What computational approaches are suitable for elucidating the compound’s interaction with biological targets?

Methodological Answer: Integrate molecular modeling with experimental validation:

- Molecular Dynamics (MD) Simulations : Simulate binding to pyridine-sensitive receptors (e.g., nicotinic acetylcholine receptors) using GROMACS or AMBER. Analyze hydrogen bonding and hydrophobic interactions over 100-ns trajectories .

- Pharmacophore Mapping : Generate 3D pharmacophore models (e.g., Schrödinger’s Phase) to identify critical functional groups (e.g., oxadiazole’s electron-deficient ring) for target engagement .

- Machine Learning : Train random forest models on bioactivity datasets to predict ADMET properties and prioritize synthetic analogs for testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.